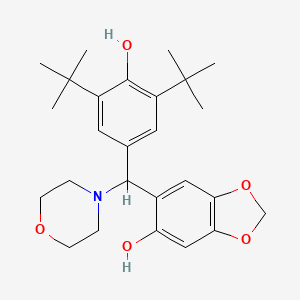
UC-514321
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UC-514321 is a small molecule compound known for its potential therapeutic effects, particularly in the treatment of acute myeloid leukemia (AML). It is a structural analog of NSC-370284 and exhibits higher activity in targeting specific molecular pathways . This compound directly targets the signal transducer and activator of transcription 3 and 5 (STAT3/5) and represses the expression of ten-eleven translocation 1 (TET1), a critical oncoprotein in AML .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
UC-514321 is synthesized through a series of chemical reactions involving the modification of its structural analog, NSC-370284. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the core structure of NSC-370284.
Functional Group Modification: Specific functional groups are introduced or modified to enhance the activity and selectivity of the compound.
Purification: The final product is purified using techniques such as chromatography to achieve high purity (≥98.0%).
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route under controlled conditions to ensure consistency and quality. The process includes:
Large-Scale Synthesis: The chemical reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
UC-514321 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), water.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified biological activities and selectivity .
Aplicaciones Científicas De Investigación
UC-514321 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the STAT3/5 signaling pathway and its role in cancer biology.
Biology: Investigated for its effects on cell viability, apoptosis, and gene expression in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia (AML) due to its ability to inhibit TET1 expression and induce apoptosis in AML cells
Industry: Utilized in the development of new drugs targeting the STAT/TET1 axis for cancer therapy.
Mecanismo De Acción
UC-514321 exerts its effects by directly targeting the STAT3/5 transcription factors and repressing the expression of TET1. The mechanism involves:
Inhibition of STAT3/5: This compound binds to STAT3/5, preventing their activation and subsequent transcriptional activity.
Repression of TET1: By inhibiting STAT3/5, this compound reduces the expression of TET1, leading to decreased levels of 5-hydroxymethylcytosine (5hmC) and impaired DNA demethylation.
Induction of Apoptosis: The compound induces apoptosis in AML cells by disrupting the STAT/TET1 signaling axis.
Comparación Con Compuestos Similares
UC-514321 is compared with other similar compounds, such as NSC-370284, highlighting its uniqueness:
NSC-370284: This compound is a structural analog of NSC-370284 but exhibits higher activity and potency in targeting STAT3/5 and repressing TET1 expression
Buparlisib: Another compound targeting similar pathways but with different selectivity and toxicity profiles.
Tasisulam: A compound with anti-cancer properties but different molecular targets and mechanisms of action.
This compound stands out due to its higher activity, lower toxicity, and specific targeting of the STAT/TET1 axis, making it a promising candidate for further research and development in cancer therapy .
Propiedades
IUPAC Name |
6-[(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-25(2,3)18-11-16(12-19(24(18)29)26(4,5)6)23(27-7-9-30-10-8-27)17-13-21-22(14-20(17)28)32-15-31-21/h11-14,23,28-29H,7-10,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNARHFDDQALZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,8-Dioxaspiro[3.5]nonan-9-one](/img/structure/B2884423.png)
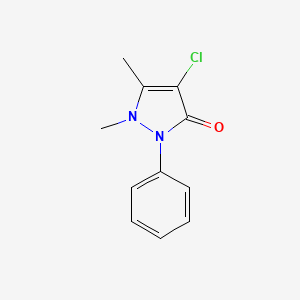
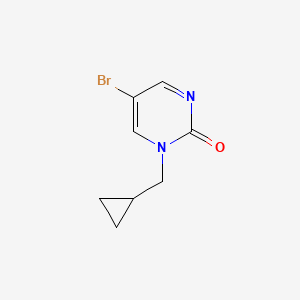
![2-(3,4-dimethoxyphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2884426.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate](/img/structure/B2884428.png)
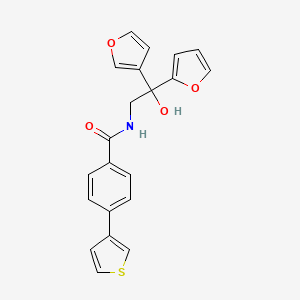
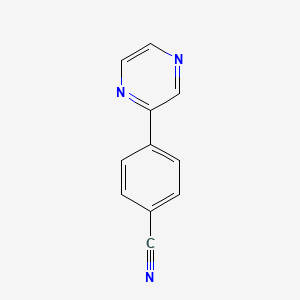
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2884435.png)

![N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2884438.png)
![1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone](/img/structure/B2884439.png)
![METHYL 5-ETHYL-7-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2884440.png)
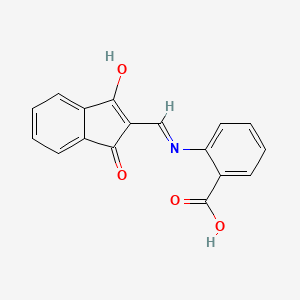
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2884442.png)
